molecular formula C19H23N5O2 B11120514 7-butyl-6-imino-2-oxo-N-propan-2-yl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

7-butyl-6-imino-2-oxo-N-propan-2-yl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

Cat. No.: B11120514
M. Wt: 353.4 g/mol
InChI Key: TZOBYZCNBNVQQY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-butyl-6-imino-2-oxo-N-propan-2-yl-1,7,9-triazatricyclo[84003,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by their ring structures that contain atoms of at least two different elements as members of their rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-butyl-6-imino-2-oxo-N-propan-2-yl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the triazatricyclo ring system and the introduction of the butyl and propan-2-yl groups. Common reagents used in these reactions include various amines, carboxylic acids, and coupling agents. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the synthetic route to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and can lead to higher yields and purities. Additionally, the use of automated systems for reagent addition and product isolation can further improve the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

7-butyl-6-imino-2-oxo-N-propan-2-yl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide can undergo a variety of chemical reactions, including:

    Oxidation: This compound can be oxidized to form various oxidized derivatives, depending on the specific conditions and reagents used.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives, which may have different properties and applications.

    Substitution: The compound can undergo substitution reactions, where one or more of its functional groups are replaced by other groups. This can be useful for modifying the properties of the compound for specific applications.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate or hydrogen peroxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions can vary widely depending on the specific reaction, but often involve controlled temperatures and the use of solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions can vary widely depending on the specific reaction and conditions used. For example, oxidation reactions can lead to the formation of various oxidized derivatives, while reduction reactions can lead to reduced derivatives. Substitution reactions can lead to the formation of a wide variety of substituted derivatives, depending on the specific nucleophiles used.

Scientific Research Applications

7-butyl-6-imino-2-oxo-N-propan-2-yl-1,7,9-triazatricyclo[840

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, and its unique structure can be useful for studying various chemical reactions and mechanisms.

    Medicine: The compound’s unique structure and properties may make it useful for the development of new drugs or other therapeutic agents.

Mechanism of Action

The mechanism by which 7-butyl-6-imino-2-oxo-N-propan-2-yl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide exerts its effects can vary widely depending on the specific application. In general, the compound’s unique structure allows it to interact with various molecular targets and pathways, leading to a wide range of potential effects. For example, the compound may interact with various enzymes or receptors, leading to changes in their activity and resulting in various biological effects.

Comparison with Similar Compounds

7-butyl-6-imino-2-oxo-N-propan-2-yl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide can be compared with other similar compounds, such as other triazatricyclo compounds or other heterocyclic compounds. Some similar compounds include:

The uniqueness of 7-butyl-6-imino-2-oxo-N-propan-2-yl-1,7,9-triazatricyclo[840

Properties

Molecular Formula

C19H23N5O2

Molecular Weight

353.4 g/mol

IUPAC Name

7-butyl-6-imino-2-oxo-N-propan-2-yl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

InChI

InChI=1S/C19H23N5O2/c1-4-5-9-24-16(20)13(18(25)21-12(2)3)11-14-17(24)22-15-8-6-7-10-23(15)19(14)26/h6-8,10-12,20H,4-5,9H2,1-3H3,(H,21,25)

InChI Key

TZOBYZCNBNVQQY-UHFFFAOYSA-N

Canonical SMILES

CCCCN1C2=C(C=C(C1=N)C(=O)NC(C)C)C(=O)N3C=CC=CC3=N2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.